molecular formula C13H20N4O5S B1379822 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate CAS No. 1417566-82-5

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1379822
CAS No.: 1417566-82-5
M. Wt: 344.39 g/mol
InChI Key: RGSFICPWFONZEM-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C13H20N4O5S . It is available from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with an acetylphenyl group and a carboximidamide group attached . The exact structure-activity relationship of the substituents has not been thoroughly discovered .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H20N4O5S), molecular weight (344.39), and its structure .

Scientific Research Applications

Therapeutic Applications of Piperazine Derivatives

  • Antidepressant and Antipsychotic Uses : Piperazine derivatives have been incorporated into several clinically used drugs for treating depression, psychosis, or anxiety. This includes compounds like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. These derivatives often undergo extensive metabolism, resulting in metabolites with various serotonin receptor-related effects, among others. The pharmacological actions of these derivatives are critical in addressing mental health disorders (S. Caccia, 2007).

  • Analgesic and Anti-inflammatory Properties : The analgesic and anti-inflammatory effects of certain piperazine derivatives have been explored, suggesting their potential in developing new therapeutic agents for pain and inflammation management. This includes investigations into novel synthetic routes and pharmacological activities of piperazine and morpholine analogues (Al-Ghorbani Mohammed et al., 2015).

  • Anti-tuberculosis Activity : Some piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in designing anti-TB molecules, emphasizing the importance of structure-activity relationship (SAR) studies for developing effective anti-mycobacterial agents (P. Girase et al., 2020).

Drug Development and Pharmacokinetics

  • Drug Design and Patents : Piperazine's versatility as a medicinally important scaffold has led to its inclusion in a wide range of drugs with diverse therapeutic uses. The ability to modify the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. This adaptability makes piperazine a key component in the rational design of drugs for various diseases, including CNS agents, anticancer, antiviral, and cardio-protective agents (A. Rathi et al., 2016).

  • Cytoprotective Actions in Cardiology : Piperazine derivatives like Trimetazidine show promise in cardiology for their cytoprotective actions without significant hemodynamic effects. This suggests potential applications in treating angina pectoris and other cardiovascular conditions by influencing myocardial energy metabolism and reducing the toxicity of oxygen (A. Cargnoni et al., 1999).

Properties

IUPAC Name

4-(4-acetylphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.H2O4S/c1-10(18)11-2-4-12(5-3-11)16-6-8-17(9-7-16)13(14)15;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFICPWFONZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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